Product packaging for 2',3',5'-Tri-O-benzoyl-5-iodouridine(Cat. No.:)

2',3',5'-Tri-O-benzoyl-5-iodouridine

Cat. No.: B12103037
M. Wt: 682.4 g/mol
InChI Key: WMICXMSIWHLUII-UHFFFAOYSA-N
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Description

Contextual Significance of Modified Nucleosides in Chemical Biology

Nucleosides, the fundamental building blocks of DNA and RNA, play a central role in the storage and transfer of genetic information. acs.orgnih.gov Beyond this primary function, their significance extends to metabolism, macromolecule biosynthesis, and cell signaling. biosynth.com The field of chemical biology has seen immense growth through the exploration of modified nucleosides—natural or synthetic analogs of the canonical nucleosides. Nature itself has produced over 150 types of modifications in nucleic acids, which are crucial for regulating gene expression, stabilizing nucleic acid structures, and modulating protein translation. researchgate.net

Scientists harness the power of nucleoside modification to develop new therapeutic agents and biological probes. acs.org By altering the nucleobase or the sugar moiety, researchers can create compounds with enhanced or entirely new functionalities. biosynth.com These modifications are pivotal in modern drug development, leading to the creation of more potent and targeted therapies. researchgate.net A prime example is in the development of anticancer drugs, where modified nucleosides can act as "decoys" to inhibit DNA polymerase, an enzyme crucial for the replication of rapidly dividing cancer cells. biosynth.com Notable anticancer agents like Gemcitabine and 5-Fluorouracil are modified nucleosides that interfere with DNA synthesis. biosynth.com Similarly, in antiviral therapy, drugs such as AZT (Zidovudine) and Acyclovir are modified nucleosides that disrupt viral replication by targeting viral enzymes or being incorporated into the viral genome. biosynth.com The inclusion of the modified nucleobase N1-methylpseudouridine in some mRNA vaccines for COVID-19 highlights their importance in enhancing stability and immune evasion. biosynth.comfrontiersin.org

The strategic chemical modification of nucleosides allows for the fine-tuning of their biological properties, including biostability and bioavailability. mostwiedzy.pl These analogs serve as powerful tools for probing complex biological processes, such as investigating the mechanisms of DNA polymerases and exploring nucleic acid interactions. acs.orgfrontiersin.org

Role of 5-Halogenated Pyrimidine (B1678525) Nucleosides as Synthetic Intermediates and Probes

Among the various classes of modified nucleosides, 5-halogenated pyrimidine nucleosides represent a particularly important category. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the C-5 position of the pyrimidine ring, such as in uridine (B1682114) or cytidine (B196190) derivatives, can significantly alter the molecule's properties and biological activity. mostwiedzy.pl These modifications can enhance biostability, bioavailability, and introduce specific biological functions. mostwiedzy.pl

5-Halogenated pyrimidines are recognized for their potent anticancer, antiviral, and radiosensitizing properties. mostwiedzy.pl As radiosensitizers, compounds like iododeoxyuridine (IdUrd) and bromodeoxyuridine (BrdU) are incorporated into the DNA of tumor cells, making them more susceptible to radiation therapy. nih.goviaea.org The effectiveness of this sensitization is often related to the extent of thymidine (B127349) replacement by the halogenated analog in the cellular DNA. nih.gov

From a synthetic chemistry perspective, the halogen atom at the C-5 position is a versatile functional group that serves as a handle for further molecular modifications. It makes the nucleoside an excellent synthetic intermediate for creating a diverse range of other C-5 substituted derivatives through reactions like cross-coupling. mostwiedzy.plnih.gov This allows for the synthesis of complex nucleoside analogs with tailored properties for various applications in medicine and biotechnology. The ability to undergo halogen exchange under certain conditions, for instance, substituting an iodine atom with chlorine or bromine via photoirradiation, further expands their synthetic utility. mostwiedzy.pl

Classification of 2',3',5'-Tri-O-benzoyl-5-iodouridine as a Protected Halo-Nucleoside Analog

This compound is a chemically modified nucleoside that falls into the specific category of a protected halo-nucleoside analog. Its classification can be broken down based on its structural features:

Nucleoside Analog: It is a derivative of the natural pyrimidine nucleoside, uridine.

Halo-Nucleoside: The presence of an iodine atom at the 5-position of the uracil (B121893) base places it in the class of halogenated nucleosides. This modification is key to its utility as a synthetic intermediate and potential biological activity. mostwiedzy.pl

Protected Nucleoside: The three hydroxyl groups of the ribose sugar moiety (at the 2', 3', and 5' positions) are masked by benzoyl (Bz) groups. These protecting groups are crucial in synthetic chemistry. tcichemicals.com They prevent the hydroxyl groups from participating in unwanted side reactions during the chemical synthesis of more complex molecules, such as oligonucleotides. tcichemicals.com The benzoyl groups enhance the compound's stability and modulate the reactivity of the ribofuranose core, allowing for controlled chemical transformations. nbinno.com Once the desired synthesis is complete, these protecting groups can be removed to yield the final, functional molecule.

This strategic combination of a halogenated base and protected sugar hydroxyls makes this compound a valuable intermediate in nucleoside chemistry. It is a building block for the synthesis of other modified nucleosides and oligonucleotides, where the 5-iodo group can be replaced or used in coupling reactions, and the benzoyl groups ensure that the synthetic steps proceed with high specificity. The use of such protected intermediates is a cornerstone of modern pharmaceutical development, particularly in creating antiviral and anticancer drugs. nbinno.comgoogle.com

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C30H23IN2O8
Molecular Weight 694.42 g/mol
Base 5-Iodouracil (B140508)
Sugar Ribose
Protecting Groups 3 x Benzoyl

Table 2: Examples of Medically Relevant Modified Nucleosides

Compound Name Class Therapeutic Use
Gemcitabine Pyrimidine Analog Anticancer biosynth.com
5-Fluorouracil Pyrimidine Analog Anticancer biosynth.com
Zidovudine (AZT) Pyrimidine Analog Antiviral (HIV) biosynth.com
Acyclovir Purine (B94841) Analog Antiviral (Herpes) biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H23IN2O9 B12103037 2',3',5'-Tri-O-benzoyl-5-iodouridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H23IN2O9

Molecular Weight

682.4 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)

InChI Key

WMICXMSIWHLUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 2 ,3 ,5 Tri O Benzoyl 5 Iodouridine and Its Precursors

Strategies for O-Benzoylation of the Ribofuranose Moiety

The protection of the hydroxyl groups of the ribose sugar is a critical step in nucleoside chemistry to prevent unwanted side reactions during subsequent modifications of the base. Benzoyl groups are commonly used for this purpose due to their stability and the ease with which they can be introduced and removed.

Conventional Benzoylation Techniques utilizing Pyridine-Benzoyl Chloride Systems

"Green" Methodologies for Selective Benzoylation using Benzoyl Cyanide in Ionic Liquids

In a move towards more environmentally benign synthetic methods, "green" alternatives to the conventional pyridine-benzoyl chloride system have been developed. nih.govnih.gov One such method employs benzoyl cyanide in an ionic liquid, such as 1-methoxyethyl-3-methylimidazolium methanesulfonate, as the reaction medium. nih.govnih.gov Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them attractive solvents for green chemistry. pharmacyjournal.inrsc.org This system has been shown to be an efficient and selective method for the benzoylation of nucleosides at ambient temperatures. nih.govnih.gov The use of benzoyl cyanide offers a milder reaction condition compared to benzoyl chloride and the ionic liquid can be reused, reducing waste. researchgate.net

Preparation and Utility of Key Ribofuranose Synthons (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in Nucleoside Coupling Reactions

For the synthesis of nucleosides, a common strategy involves the coupling of a protected ribofuranose synthon with a nucleobase. A key and widely utilized synthon is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. wikipedia.orgontosight.aichemimpex.com This compound serves as a crucial building block in the synthesis of a wide variety of ribonucleoside analogues. ontosight.aichemimpex.combiosynth.com

The preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose typically starts from D-ribose and involves a multi-step process that includes methylation, benzoylation, and acetylation. researchgate.netgoogle.com The benzoylation step is often carried out using benzoyl chloride and a base. google.com The final acetylation at the anomeric position provides a good leaving group for the subsequent nucleoside coupling reaction. google.com

The utility of this synthon lies in its ability to readily couple with silylated pyrimidine (B1678525) or purine (B94841) bases under Lewis acid catalysis to form the desired β-nucleosides with high stereoselectivity. researchgate.netresearchgate.net This approach, often referred to as the Vorbrüggen glycosylation, is a cornerstone of modern nucleoside synthesis.

Ribofuranose SynthonKey FeaturesCommon Application
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseStable, crystalline solid. The acetyl group at the anomeric position acts as a good leaving group. google.comCoupling with silylated nucleobases to form β-ribonucleosides. researchgate.netresearchgate.net

Approaches for Introducing Iodine at the C-5 Position of the Uracil (B121893) Base

The introduction of an iodine atom at the C-5 position of the uracil ring is a key step in the synthesis of 2',3',5'-Tri-O-benzoyl-5-iodouridine. This modification is valuable as the iodine atom can be subsequently replaced by a variety of other functional groups through cross-coupling reactions.

Direct Iodination Methods (e.g., using Iodine Monochloride on Uracil Bases and Protected Nucleosides)

A straightforward and efficient method for the iodination of uracil and its nucleoside derivatives is the use of iodine monochloride (ICl). researchgate.net This reagent provides a source of electrophilic iodine that readily attacks the electron-rich C-5 position of the uracil ring. The reaction is typically carried out in an organic solvent, and for protected nucleosides, provides the 5-iodo derivatives in high yields. researchgate.netresearchgate.net The use of p-toluyl protection for the nucleosides has been shown to be advantageous as it results in reactants that are soluble in organic solvents and products that crystallize readily. researchgate.net

Iodination of Uridine (B1682114) Derivatives with Iodine and Sodium Nitrite (B80452) or Silver Sulfate (B86663)

Alternative methods for the iodination of uridine derivatives involve the use of molecular iodine in the presence of an oxidizing agent or a silver salt.

One such system is the combination of iodine and sodium nitrite (NaNO2). heteroletters.org This reagent system has been shown to be effective for the regioselective C-5 iodination of pyrimidine bases and their corresponding nucleosides under mild, room temperature conditions. heteroletters.org Acetonitrile has been identified as the optimal solvent for this reaction. heteroletters.org The use of sodium nitrite, a mild and inexpensive reagent, makes this an attractive and environmentally friendly protocol. heteroletters.org

Another effective method utilizes iodine in the presence of silver sulfate (Ag2SO4). mdma.ch This combination serves as a mild and effective iodinating reagent for activated aromatic compounds, including uracil derivatives. mdma.chnih.gov The silver salt activates the iodine, facilitating the electrophilic substitution at the C-5 position. This method has the advantage of proceeding under neutral conditions and often results in shorter reaction times compared to other methods. mdma.ch A green chemistry approach using solid iodine and silver nitrate (B79036) under solvent-free mechanical grinding conditions has also been reported for the iodination of uridine, yielding 5-iodouridine (B31010) in good yield. nih.govresearchgate.net

Iodination ReagentSubstrateKey Advantages
Iodine Monochloride (ICl)Uracil bases and protected nucleosidesHigh yields, straightforward procedure. researchgate.net
Iodine / Sodium NitritePyrimidine bases and nucleosidesMild conditions, environmentally friendly, high regioselectivity. heteroletters.org
Iodine / Silver SulfateUridine derivativesMild, neutral conditions, often shorter reaction times. mdma.ch
Iodine / Silver NitrateUridineGreen, solvent-free method with high yield. nih.govresearchgate.net

Multi-step Synthesis Pathways for this compound and Analogs

The synthesis of this compound is not a trivial one-pot reaction but a deliberate, multi-step process. This process begins with the parent nucleoside, uridine, and involves a sequence of protection and functionalization steps to arrive at the target molecule.

Sequential Protection and Halogenation Protocols

The most common and established route to this compound involves a two-stage sequential protocol: first, the protection of the hydroxyl groups on the ribose sugar, followed by the halogenation of the pyrimidine base.

Stage 1: Benzoylation of Uridine

The initial step is the protection of the 2', 3', and 5' hydroxyl groups of the uridine's ribose moiety. This is crucial to prevent unwanted side reactions during the subsequent halogenation step. The benzoyl group (Bz) is a common choice for this purpose due to its stability under various reaction conditions. libretexts.org The reaction typically involves treating uridine with an excess of benzoyl chloride in the presence of a base, such as pyridine (B92270), which also acts as a solvent and catalyst.

Stage 2: Iodination of 2',3',5'-Tri-O-benzoyluridine

With the hydroxyl groups protected, the C-5 position of the uracil ring is activated for electrophilic substitution. Direct iodination is then carried out on the 2',3',5'-Tri-O-benzoyluridine intermediate. Various iodinating agents can be employed for this purpose. A common method involves the use of iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent, such as nitric acid or ceric ammonium (B1175870) nitrate, in a suitable solvent like chloroform (B151607) or dichloromethane.

The reaction proceeds via electrophilic attack of an iodonium (B1229267) ion (I⁺) equivalent at the electron-rich C-5 position of the pyrimidine ring, leading to the formation of this compound. Careful control of reaction conditions is necessary to ensure high regioselectivity and yield. Halogenation at the C-5 position of uridines can have significant effects on the molecule's properties and conformation. nih.govru.nlnih.gov

StepReactantReagent(s)ProductPurpose
1. ProtectionUridineBenzoyl chloride, Pyridine2',3',5'-Tri-O-benzoyluridineTo protect the ribose hydroxyl groups from reacting in the subsequent halogenation step.
2. Halogenation2',3',5'-Tri-O-benzoyluridineIodine (I₂), Oxidizing agent (e.g., Nitric Acid)This compoundTo introduce an iodine atom at the C-5 position of the uracil base.

Chemoenzymatic Synthetic Approaches involving Modified Uridines

Chemoenzymatic synthesis represents a powerful alternative to purely chemical methods, combining the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. youtube.com While a direct chemoenzymatic route to this compound is not widely documented, the principles can be applied to synthesize its precursors or analogs. nih.gov

This approach often involves the enzymatic synthesis of a modified nucleoside, such as 5-iodouridine, which is then chemically protected. Key enzymes in nucleoside synthesis include nucleoside phosphorylases, which can catalyze the formation of the glycosidic bond between a modified base (like 5-iodouracil) and a sugar phosphate.

A hypothetical chemoenzymatic pathway could involve:

Enzymatic Synthesis of 5-Iodouridine : A nucleoside phosphorylase could be used to couple 5-iodouracil (B140508) with ribose-1-phosphate (B8699412) to produce 5-iodouridine. This enzymatic step offers high stereoselectivity, yielding the correct β-anomer.

Chemical Benzoylation : The resulting 5-iodouridine would then be subjected to chemical benzoylation, as described in the previous section, to yield the final product, this compound.

This strategy leverages the strengths of both methodologies: the enzyme ensures the correct stereochemistry of the nucleoside, while the chemical step efficiently adds the required protecting groups. nih.gov Such hybrid approaches are increasingly valuable for creating complex, modified nucleosides. researchgate.net

Protecting Group Chemistry in Nucleoside Synthesis with Reference to Benzoyl Moieties

Protecting groups are indispensable tools in the multistep synthesis of complex molecules like modified nucleosides. wikipedia-on-ipfs.org They temporarily mask reactive functional groups, allowing chemical transformations to be performed selectively on other parts of the molecule. libretexts.org In the synthesis of this compound, the hydroxyl groups of the ribose sugar must be protected.

The benzoyl (Bz) group is a widely used acyl protecting group for hydroxyl functions in carbohydrate and nucleoside chemistry. libretexts.orgacs.org Its utility stems from a combination of favorable characteristics:

Ease of Introduction : Benzoyl groups are readily introduced by reacting the alcohol with benzoyl chloride or benzoic anhydride (B1165640), typically in the presence of a base like pyridine.

Stability : The benzoyl ester is robust and stable to a wide range of reaction conditions, including those used for glycosylation and the mildly acidic or electrophilic conditions often used for base modification (like the iodination step). It is generally more stable than the acetyl (Ac) protecting group. libretexts.org

Removal Conditions : Deprotection is typically achieved under basic conditions, most commonly by treatment with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation) or with aqueous ammonia. libretexts.org This orthogonality allows for selective removal without disturbing other protecting groups that might be acid-labile or removed by hydrogenolysis. acs.org

Crystallinity : Benzoylated intermediates are often highly crystalline, which facilitates their purification by recrystallization.

The selection of the benzoyl group for the synthesis of 5-iodouridine derivatives is therefore a strategic choice, ensuring that the sensitive ribose hydroxyls are shielded during the harsh iodination of the uracil base, and allowing for their clean removal in a final deprotection step if the unprotected nucleoside is the ultimate target.

Protecting GroupChemical StructureIntroduction MethodRemoval MethodKey Advantages in Nucleoside Synthesis
Benzoyl (Bz) C₆H₅CO-Benzoyl chloride or benzoic anhydride with a base (e.g., pyridine)Basic hydrolysis (e.g., NaOMe in MeOH, aqueous NH₃)High stability to various reaction conditions; promotes crystallinity of intermediates; orthogonal to acid-labile and hydrogenolysis-labile groups. libretexts.orgacs.org
Benzyl (Bn) C₆H₅CH₂-Benzyl halide with a strong baseCatalytic hydrogenolysisStable to acidic and basic conditions. wikipedia.org However, its removal can sometimes lead to side reactions, such as the reduction of pyrimidine bases. acs.org
Dimethoxytrityl (DMT) (CH₃OC₆H₄)₂C₆H₅C-DMT-Cl with a baseMild acidic treatment (e.g., trichloroacetic acid)Used extensively for protecting the 5'-hydroxyl group; its removal can be monitored spectrophotometrically. libretexts.org

Applications in Chemical Biology and Advanced Molecular Design

Elucidation of Enzyme-Nucleoside Interactions

2',3',5'-Tri-O-benzoyl-5-iodouridine has proven to be a valuable molecular probe for studying the interactions between enzymes and nucleosides, particularly in the context of DNA repair. Its unique structure allows for potent and specific inhibition of key enzymes, providing insights into their function and mechanism.

Research has identified this compound as a powerful inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1), a critical enzyme in the DNA repair pathway. Tdp1 is responsible for repairing DNA damage caused by the stalling of topoisomerase 1 (Top1)-DNA covalent complexes, a mechanism often exploited by anticancer drugs. springernature.com By resolving these complexes, Tdp1 can reduce the efficacy of Top1-inhibiting chemotherapeutics like topotecan (B1662842) and irinotecan. springernature.com

A series of studies on lipophilic pyrimidine (B1678525) nucleosides found that this compound exhibits the strongest inhibitory effect on Tdp1 among the tested compounds, with a half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range. libretexts.orgglenresearch.comnih.gov Specifically, its IC₅₀ value was determined to be 0.6 μM, highlighting its potency. libretexts.orgglenresearch.comnih.gov In contrast, pyrimidine nucleosides lacking the lipophilic benzoyl groups, such as 5-iodouridine (B31010) itself, showed no significant inhibition of Tdp1 (IC₅₀ > 50 μM). libretexts.orgglenresearch.com This demonstrates the critical role of the benzoyl moieties in the inhibitory activity.

Table 1: Tdp1 Inhibitory Activity of this compound and Related Compounds
CompoundIC₅₀ (μM) for Tdp1 InhibitionReference
This compound0.6 libretexts.orgglenresearch.comnih.gov
2',3',5'-Tri-O-benzoyluridine6.3 libretexts.org
5-Iodouridine> 50 libretexts.orgglenresearch.com
Uridine (B1682114)> 50 libretexts.org

The significant difference in inhibitory activity between benzoylated and non-benzoylated nucleosides points to the essential role of the sugar moiety's substituents. Studies have concluded that the 2',3',5'-tri-O-benzoyl-β-D-ribofuranose residue is the key pharmacophore necessary for Tdp1 inhibition. libretexts.orgresearchgate.net A decrease in the number of these bulky, lipophilic benzoic acid residues leads to a substantial decline in inhibitory activity. glenresearch.com This suggests that the benzoyl groups are critically involved in interactions within the Tdp1 active site or a related binding pocket. The lipophilicity and structural arrangement of this moiety appear to be the primary drivers of the compound's ability to effectively inhibit the enzyme. libretexts.orgnih.govresearchgate.net

The potent inhibition of Tdp1 by this compound and related compounds has direct implications for cellular processes, particularly in the context of cancer therapy. By inhibiting Tdp1, these compounds can prevent the repair of DNA damage induced by Top1 poisons, thereby enhancing the cytotoxic effects of these chemotherapeutic agents. springernature.com

In vitro studies have demonstrated that several O-benzoylated uridine derivatives, including the family to which this compound belongs, can strengthen the anticancer action of topotecan on HeLa cervical cancer cells. libretexts.orgglenresearch.com This synergistic effect highlights the potential of Tdp1 inhibitors to sensitize cancer cells to existing therapies, potentially allowing for lower, less toxic doses of conventional drugs. libretexts.org

Role in Nucleic Acid Modification and Structural Studies

Beyond its direct biological activity as an enzyme inhibitor, this compound serves as a crucial building block in synthetic chemistry for the creation of modified nucleic acids. Its structure is ideal for oligonucleotide engineering, where specific chemical groups are introduced to alter the properties and function of DNA and RNA strands.

This compound is a key intermediate in the synthesis of modified nucleosides. The benzoyl (Bz) groups serve as protecting groups for the 2', 3', and 5' hydroxyls of the ribose sugar. This protection is a standard strategy in oligonucleotide synthesis, preventing unwanted side reactions while other chemical transformations are performed on the molecule.

The iodine atom at the 5-position of the uracil (B121893) base is a particularly useful feature. It acts as a reactive "handle" that allows for the introduction of a wide variety of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Stille couplings. This enables the attachment of alkynes, aryl groups, and other moieties to the nucleobase, creating a diverse library of modified nucleosides that can be incorporated into oligonucleotides.

The modified nucleosides synthesized from precursors like this compound are fundamental to the design of functional oligonucleotides for therapeutic and diagnostic applications. Chemical modifications are introduced to enhance the properties of these molecules, such as increasing their stability against nuclease degradation, improving their binding affinity to target sequences, and facilitating cellular uptake.

Antisense Oligonucleotides (ASOs): These are short, single-stranded nucleic acids that bind to a target mRNA, leading to its degradation and preventing the synthesis of a disease-causing protein. Modifications derived from 5-iodouridine can improve the stability and efficacy of ASOs.

Aptamers: These are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets like proteins or small molecules with high affinity and specificity. Introducing modified nucleosides can enhance their structural stability and binding capabilities.

Small interfering RNAs (siRNAs) and microRNAs (miRNAs): These are short, double-stranded RNA molecules involved in the RNA interference (RNAi) pathway, which regulates gene expression. Chemical modifications are crucial for improving the in vivo stability and reducing off-target effects of synthetic siRNAs and miRNA mimics used in research and therapy.

By providing a robust platform for introducing chemical diversity, this compound plays a foundational role in the engineering of these advanced nucleic acid-based tools.

Studies on G-Quadruplex Structures and their Stability with Incorporated Modified Nucleosides

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. engineering.org.cn They are implicated in various crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention. engineering.org.cn The stability and conformation of G-quadruplexes can be modulated by the incorporation of modified nucleosides. While this compound itself is not directly incorporated into oligonucleotides for these studies, it serves as a critical starting material for the synthesis of nucleosides designed to interact with and stabilize G-quadruplex structures.

The 5-iodo substituent provides a reactive site for introducing G-quadruplex-stabilizing ligands through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This synthetic strategy allows for the attachment of planar aromatic moieties that can stack on the G-tetrads, thereby enhancing the thermal stability of the G-quadruplex. For instance, various carbazole (B46965) derivatives, known for their ability to stabilize G-quadruplex DNA, can be tethered to the 5-position of uridine. The resulting modified nucleosides, after deprotection and conversion to their phosphoramidite (B1245037) derivatives, can be incorporated into specific sites within a G-quadruplex-forming oligonucleotide. Subsequent biophysical studies, such as circular dichroism (CD) spectroscopy and thermal melting analysis, can then be employed to evaluate the impact of these modifications on the stability and topology of the G-quadruplex.

Table 1: Examples of G-Quadruplex Stabilizing Moieties Attached to Uridine

Stabilizing MoietyCoupling ReactionIntended Effect on G-Quadruplex
PeryleneSonogashira CouplingEnhanced stacking interactions
CarbazoleSonogashira CouplingIncreased thermal stability
QuindolineSuzuki CouplingSelective stabilization of specific G4 topologies
PorphyrinSonogashira CouplingPhotosensitizing properties for targeted therapy

Synthesis and Application of Double-Headed Nucleosides for Probing Secondary Nucleic Acid Structures

Double-headed nucleosides are unique molecular constructs in which a second nucleobase or a reporter group is attached to a primary nucleoside scaffold. nih.gov These modified monomers have significant applications in the study of secondary nucleic acid structures such as duplexes, hairpins, and three-way junctions. nih.gov this compound is a key precursor in the synthesis of certain types of double-headed nucleosides.

The 5-iodo group serves as a convenient handle for introducing a second nucleobase via cross-coupling reactions. nih.gov For example, a propargylated nucleobase can be coupled to 5-iodo-2'-deoxyuridine (derived from the title compound by debenzoylation) using the Sonogashira reaction. semanticscholar.org This creates a double-headed nucleoside where the two bases are connected by a rigid acetylene (B1199291) linker. After conversion to the corresponding phosphoramidite, these monomers can be incorporated into oligonucleotides.

Once integrated into a DNA or RNA strand, the second nucleobase can participate in various interactions, providing a tool to probe the local environment of the nucleic acid structure. For instance, a double-headed nucleoside can be designed to position the second base in the major or minor groove of a DNA duplex, allowing for the investigation of groove-binding interactions. Furthermore, the incorporation of double-headed nucleosides can influence the thermal stability of nucleic acid duplexes, with the effect being dependent on the nature and position of the second base. nih.gov

Table 2: Applications of Double-Headed Nucleosides in Probing Nucleic Acid Structures

Type of Double-Headed NucleosideLinkerApplication
Uridine-ThymineAcetyleneProbing DNA duplex stability
Uridine-AdenineMethyleneInvestigating three-way junction formation
Uridine-PyreneTriazoleFluorescent probing of DNA-RNA hybridization
Deoxyuridine-CytosinePropargylStudying mismatch recognition

Utilization as Biochemical Probes and Research Tools

The chemical reactivity of the 5-iodo substituent makes this compound a valuable starting material for the synthesis of biochemical probes and research tools designed to investigate complex biological systems.

Investigation of Complex Cellular Biochemistry

Modified nucleosides derived from this compound can be utilized as probes to study various aspects of cellular biochemistry, such as DNA replication, transcription, and repair. By attaching fluorescent dyes or other reporter molecules to the 5-position of uridine, researchers can create probes that can be visualized and tracked within living cells.

A common strategy involves the Sonogashira coupling of a terminal alkyne-containing fluorophore to the 5-iodouridine precursor. nih.gov The resulting fluorescent nucleoside can then be converted to its triphosphate form and introduced into cells. Cellular polymerases may incorporate this modified nucleotide into newly synthesized DNA or RNA, allowing for the labeling and subsequent imaging of these nucleic acids. This approach has been instrumental in studying processes like cell proliferation and RNA localization.

Table 3: Examples of Reporter Groups for Biochemical Probes

Reporter GroupAttachment ChemistryCellular Process Investigated
FluoresceinSonogashira CouplingDNA replication
RhodamineSuzuki CouplingRNA transcription and localization
BiotinAmide CouplingProtein-nucleic acid interactions
19F-labelSonogashira CouplingIn-cell NMR studies of nucleic acid structure

Elucidation of Enzyme-Substrate Specific Interactions

Nucleoside analogs are powerful tools for elucidating the mechanisms of enzymes that process nucleic acids, such as polymerases, kinases, and ligases. By systematically modifying the structure of the natural substrate, researchers can probe the specific interactions between the enzyme and its substrate.

Derivatives of 5-iodouridine, synthesized from this compound, can be used to study the active site and substrate specificity of various enzymes. For example, by replacing the iodine with different functional groups of varying size, hydrophobicity, and hydrogen-bonding capacity, a library of nucleoside analogs can be created. These analogs can then be tested as substrates or inhibitors of a target enzyme. researchgate.net

Kinetic analysis of the enzyme's interaction with these analogs provides valuable information about the steric and electronic requirements of the active site. For instance, if an enzyme can tolerate a bulky group at the 5-position of uridine, it suggests that this part of the substrate is located in a relatively spacious region of the active site. Conversely, if even small modifications at this position abolish enzyme activity, it indicates a tight and specific interaction. These studies are crucial for understanding the fundamental principles of enzyme catalysis and for the rational design of enzyme inhibitors with therapeutic potential. researchgate.net

Theoretical and Computational Investigations of 2 ,3 ,5 Tri O Benzoyl 5 Iodouridine

Mechanistic Studies of Chemical Reactions Involving 2',3',5'-Tri-O-benzoyl-5-iodouridine and its Precursors

While specific mechanistic studies detailing the reaction dynamics of this compound are not extensively documented in publicly available literature, a wealth of information can be inferred from computational studies on its core structure, 5-iodouridine (B31010), and related halogenated pyrimidines. Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic effects of the iodine substituent and the benzoyl groups on the reactivity of the molecule.

The introduction of an iodine atom at the C5 position of the uracil (B121893) ring is a critical modification that significantly alters the electronic distribution within the pyrimidine (B1678525) ring. Computational studies on 5-halouridines have shown that halogenation enhances the stability of the glycosidic bond. nih.govru.nl This stabilization can be attributed to the electron-withdrawing nature of the iodine atom, which influences the charge distribution and bond strengths within the nucleoside.

Theoretical calculations have also shed light on the phenomenon of protonation-induced tautomerization in uridine (B1682114) and its halogenated analogs. nih.govru.nl For uridine itself, protonation can lead to the formation of 2,4-dihydroxy tautomers. However, computational and experimental evidence suggests that 5-halogenation suppresses this tautomerization. nih.govru.nl As the size of the halogen substituent increases, the extent of this suppression also increases. nih.govru.nl This effect is crucial in understanding the behavior of 5-iodouridine and, by extension, its benzoylated form in acidic environments, which can be relevant in certain biological contexts or synthetic procedures.

The benzoyl groups at the 2', 3', and 5' positions of the ribose moiety primarily serve as protecting groups in synthetic chemistry. However, their presence is not electronically inert. Computational studies can model the steric and electronic influence of these bulky groups on the accessibility of the nucleobase and the ribose sugar to reactants. For instance, the benzoyl groups can sterically hinder the approach of enzymes or chemical reagents to the glycosidic bond, further contributing to its stability. Furthermore, the electron-withdrawing nature of the benzoyl groups can modulate the reactivity of the hydroxyl groups they protect, a factor that is critical in the planning of synthetic routes.

Conformational Landscape Analysis via Molecular Dynamics or Quantum Chemical Calculations

The three-dimensional structure and flexibility of this compound are pivotal to its function and interactions. Both quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools to explore its conformational landscape.

Quantum chemical calculations, often at the MP2 or B3LYP levels of theory, can provide highly accurate geometries of the most stable conformers of the molecule. researchgate.net For the related compound, 5-iodo-2'-deoxyuridine, comprehensive conformational analyses have been performed, revealing the preferred puckering of the sugar ring and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle). researchgate.net The sugar moiety in nucleosides typically adopts either a C2'-endo or a C3'-endo pucker, and the energy difference between these states is crucial for the molecule's ability to fit into the active sites of enzymes or to be incorporated into nucleic acid chains.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior in solution. By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them. Such simulations for this compound would likely show that the benzoyl groups are not static but rather explore a range of orientations, which could have implications for the molecule's solubility and its ability to interact with other molecules.

A hypothetical molecular dynamics simulation of this compound in an aqueous environment would likely involve the following parameters:

ParameterValue/Method
Force FieldAMBER or CHARMM
Water ModelTIP3P or SPC/E
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns or more

Structure-Activity Relationship (SAR) Studies based on Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against the active sites of relevant enzymes, such as viral polymerases or kinases. These simulations would help to predict whether the molecule can bind to the target and to identify the key interactions that stabilize the complex.

The key structural features of this compound that would be critical in SAR studies are:

The 5-iodo substituent: The size and electronegativity of the iodine atom can influence binding through halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design. mdpi.com It can also provide a site for further chemical modification.

The benzoyl groups: These bulky groups can have a profound effect on activity. They may enhance binding by forming favorable hydrophobic or pi-stacking interactions within a binding pocket. Conversely, they may be too large to fit into the active site of a target enzyme, leading to a loss of activity.

The ribose moiety: The conformation of the sugar ring is critical for proper positioning of the nucleobase within an enzyme's active site.

A hypothetical SAR study could involve the computational evaluation of a series of analogs of this compound, where the benzoyl groups are replaced with other acyl groups of varying size and electronic properties, or where the iodine is replaced with other halogens. The predicted binding affinities from docking simulations could then be correlated with experimentally determined biological activities to build a predictive SAR model.

The following table summarizes the potential impact of different structural modifications on the activity of a hypothetical series of 5-iodouridine analogs, based on general principles of medicinal chemistry:

ModificationPotential Impact on ActivityRationale
Replacement of iodine with other halogens (F, Cl, Br)Modulation of binding affinity and electronic properties.Halogen size and electronegativity affect halogen bonding and overall electronic character.
Variation of the 2',3',5'-O-acyl groupsSignificant changes in steric bulk, solubility, and metabolic stability.Bulky groups can either enhance or hinder binding depending on the target's active site topology.
Modification of the ribose sugar (e.g., deoxyribose)Alteration of the preferred sugar pucker and overall conformation.Can impact the ability of the nucleoside to be recognized by enzymes.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2',3',5'-Tri-O-benzoyl-5-iodouridine?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (temperature, solvent, stoichiometry) and protecting group stability. For example, benzoyl groups are sensitive to hydrolysis under basic conditions, necessitating anhydrous environments and inert atmospheres . Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Adjusting equivalents of iodinating agents (e.g., N-iodosuccinimide) can improve yield while minimizing side products like over-iodination. Reference procedures for benzoylated uridine derivatives often use 1,4-dioxane as a solvent due to its compatibility with benzoyl chloride and isothiocyanate intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • NMR Spectroscopy : Confirm benzoyl group positions (aromatic protons at δ 7.4–8.1 ppm) and uridine backbone integrity (anomeric proton at δ 5.8–6.2 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z +127).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity >95%. Calibrate against a certified reference standard if available.
  • Elemental Analysis : Confirm iodine content via ICP-MS or combustion analysis .

Q. What stability considerations are essential for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Protect from UV light to prevent deiodination; store in amber vials.
  • Moisture : Benzoyl esters hydrolyze in aqueous media; use desiccants (e.g., silica gel) in storage.
  • Temperature : Long-term stability requires storage at –20°C under argon. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare studies using tools like PRISMA to identify variables (e.g., cell lines, assay protocols) causing discrepancies. For example, differences in IC₅₀ values may stem from variations in deprotection efficiency of the benzoyl groups in cellular media .
  • Controlled Replication : Reproduce key experiments under standardized conditions (e.g., uniform solvent systems, consistent deprotection methods).
  • Data Transparency : Share raw datasets and analytical parameters via repositories (e.g., Zenodo) to enable cross-validation .

Q. What advanced strategies can elucidate the mechanistic role of the 5-iodo substituent in nucleoside analog reactivity?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare charge distribution and transition states of iodinated vs. non-iodinated uridine derivatives.
  • Kinetic Isotope Effects (KIE) : Study reaction rates using deuterated solvents to probe hydrogen-bonding interactions influenced by iodine’s electronegativity.
  • Single-Crystal X-ray Diffraction : Resolve steric effects of the benzoyl groups on iodine’s spatial orientation in the nucleoside .

Q. How can researchers address challenges in quantifying low-abundance metabolites of this compound in pharmacokinetic studies?

  • Methodological Answer :
  • Sensitive Detection : Use LC-MS/MS with MRM (multiple reaction monitoring) modes targeting iodine-specific fragment ions (e.g., m/z 127).
  • Isotopic Labeling : Synthesize a ¹³C-labeled internal standard to correct for matrix effects in biological samples.
  • Sample Preparation : Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents to isolate metabolites from plasma proteins .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing dose-response relationships in cytotoxicity studies involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ to assess reproducibility.
  • ANCOVA : Adjust for covariates like cell confluency or batch effects in multi-experiment datasets .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Force Field Refinement : Validate molecular dynamics simulations against experimental crystallographic data to improve accuracy.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation models, partial charges) using Monte Carlo simulations.
  • Hybrid QM/MM Methods : Combine quantum mechanics for the iodouridine core with molecular mechanics for the benzoyl groups to model steric effects .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical data sharing while protecting proprietary research on modified nucleosides?

  • Methodological Answer :
  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable without disclosing sensitive synthesis protocols.
  • Controlled Access : Use repositories like EMBL-EBI’s BioStudies, which allow tiered access permissions.
  • Preprint Servers : Share methodologies on bioRxiv prior to patent filings to balance transparency and IP protection .

Q. How can researchers preemptively address potential biases in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Blinded Experiments : Assign compound identifiers randomly to prevent confirmation bias during assay readouts.
  • Negative Controls : Include non-iodinated uridine analogs to isolate iodine’s contribution to activity.
  • External Validation : Collaborate with independent labs to verify SAR trends using orthogonal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.